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3-(4-Aminophenyl)piperidine-2,6-dione

Aromatase CYP19 Estrogen biosynthesis

Reproducible SAR and PROTAC assembly require the exact unsubstituted parent scaffold-not a close analog. Substituting this compound risks 240-fold potency differences and misinterpreted data. 3-(4-Aminophenyl)piperidine-2,6-dione (CAS 92137-90-1) provides: • **Dual functional identity**: Aromatase inhibitor baseline + minimal cereblon (CRBN) E3 ligase ligand (CRBN ligand-881) with the essential glutarimide ring. • **Primary amine handle**: Direct amide or PEG-based linker attachment for heterobifunctional degraders without IMiD steric bulk. • **99.30% purity** (MedChemExpress spec): Reduces post-synthesis purification, ensures batch-to-batch consistency at gram scales.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 92137-90-1
Cat. No. B3058846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenyl)piperidine-2,6-dione
CAS92137-90-1
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1C2=CC=C(C=C2)N
InChIInChI=1S/C11H12N2O2/c12-8-3-1-7(2-4-8)9-5-6-10(14)13-11(9)15/h1-4,9H,5-6,12H2,(H,13,14,15)
InChIKeyJVJPHIBFEJRVNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminophenyl)piperidine-2,6-dione: Dual Pharmacophore Profile


3‑(4‑Aminophenyl)piperidine‑2,6‑dione is the unsubstituted parent scaffold of the aminoglutethimide‑class aromatase inhibitors [1]. It also serves as a minimal cereblon (CRBN) E3 ubiquitin ligase ligand (CRBN ligand‑881), providing the essential glutarimide ring required for CRBN engagement while replacing the isoindolinone moiety of immunomodulatory imide drugs (IMiDs) with a simple aniline group . This dual functional identity underpins its utility in both traditional small‑molecule inhibitor SAR studies and contemporary targeted protein degradation (PROTAC) research.

Baseline scaffold Aromatase inhibitor SAR control for 3-position modifications
Minimal CRBN ligand Aniline handle for PROTAC linker attachment

3-(4-Aminophenyl)piperidine-2,6-dione: Substitution Sensitivity


The piperidine‑2,6‑dione core exhibits extreme structure–activity relationship (SAR) sensitivity: even a single methylene unit at the C3 position can transform a weakly active parent compound into a sub‑micromolar aromatase inhibitor [1]. The unsubstituted 3‑(4‑aminophenyl)‑piperidine‑2,6‑dione defines the baseline pharmacophore, but its alkylated and cycloalkylated congeners show up to 240‑fold differences in potency and profoundly altered selectivity profiles [1][2]. Consequently, substituting this specific compound with a “close analog” in a biological assay or chemical synthesis without rigorous validation risks irreproducible data and misinterpreted SAR.

Potency shift

Minor alkylation at C3 may cause substantial potency changes across analogs.

Selectivity divergence

Desmolase inhibition profile may differ from aminoglutethimide-based reference.

SAR misinterpretation

Using close analogs without baseline control risks irreproducible SAR data.

3-(4-Aminophenyl)piperidine-2,6-dione vs. Close Analogs


Aromatase Inhibition Baseline

In the seminal 1986 Hartmann study, the unsubstituted parent (compound 1) was the reference against which all 3‑alkylated derivatives were compared [1]. While compounds with extended alkyl chains (n‑propyl to n‑heptyl) exhibited enhanced aromatase inhibition, the parent compound did not show improved potency relative to the clinical agent aminoglutethimide (AG, compound 3) [1]. The AG IC50 value of 37 μM is consistently reported across independent studies, providing a quantitative benchmark [1][2].

Aromatase Inhibition Baseline
Class-level inference
Target: baseline reference; AG comparator: IC50 37 μM
Supports SAR control experiments
Reported inhibition baseline; potency not improved vs. AG
Aromatase CYP19 Estrogen biosynthesis

Desmolase Selectivity Profile

Aminoglutethimide (AG) is a dual aromatase/desmolase inhibitor, and its desmolase inhibition contributes to clinical side effects. In the 1986 study, most 3‑alkylated derivatives—including the unsubstituted parent—exhibited similar or decreased inhibition of bovine adrenal desmolase compared to AG [1]. For the cyclohexyl‑substituted analog, the (+)-enantiomer showed a strongly reduced desmolase inhibition (relative activity = 0.3 vs. AG) [2], establishing a trend where the 3‑substituent governs selectivity.

Desmolase Selectivity
Class-level inference
Parent: similar inhibition; (+)-cyclohexyl analog: relative activity 0.3 vs. AG
Selectivity engineering starting point
Enantiomer-specific selectivity context
Desmolase CYP11A1 Selectivity Cholesterol side-chain cleavage

CRBN Ligand Purity for PROTAC Conjugation

When used as a building block for PROTAC synthesis, the purity of the CRBN ligand directly impacts the integrity of the final degrader molecule. MedChemExpress supplies this compound (CRBN ligand‑881) at a verified purity of 99.30% , which is substantially higher than the 95–97% specifications offered by other vendors .

CRBN Ligand Purity
Data to verify
99.30% (HPLC); comparator range: 95–98.58%
Higher purity may reduce conjugation side-products
Supplier-reported; independent verification advised
PROTAC E3 ligase ligand CRBN Cereblon

Minimal CRBN-Binding Scaffold

3‑(4‑Aminophenyl)piperidine‑2,6‑dione is described as a “stripped‑down” analog of immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide, retaining the glutarimide ring essential for cereblon (CRBN) binding while eliminating the phthalimide/isoindolinone moiety . This structural simplification reduces molecular weight and provides a single primary aromatic amine handle for straightforward linker attachment .

Minimal CRBN Scaffold
Supporting evidence
MW 204.23 vs. lenalidomide 259.26, pomalidomide 273.24
Simplified architecture may facilitate linker chemistry
CRBN binding not independently confirmed
Targeted protein degradation Molecular glue CRBN modulators

3-(4-Aminophenyl)piperidine-2,6-dione Applications


SAR Control in Aromatase Inhibitor Optimization

Researchers synthesizing novel 3‑substituted piperidine‑2,6‑dione aromatase inhibitors require the unsubstituted parent compound as a consistent negative/control reference. This enables accurate quantification of potency gains attributable to specific alkyl or cycloalkyl substitutions, as originally demonstrated in the Hartmann 1986 and 1992 studies [1][2].

Linker Attachment via Aniline Handle

In targeted protein degradation projects, the primary aromatic amine of 3‑(4‑aminophenyl)piperidine‑2,6‑dione serves as a nucleophilic attachment point for linkers (e.g., via amide bond formation or PEG‑based coupling). This allows the CRBN‑binding glutarimide motif to be incorporated into heterobifunctional degraders without the steric bulk of IMiD‑derived ligands .

Desmolase Selectivity Benchmarking

Investigators seeking to decouple aromatase inhibition from adrenal desmolase suppression use the parent compound and its alkylated derivatives to establish baseline selectivity ratios. The observed “similar or decreased” desmolase inhibition of the parent scaffold relative to aminoglutethimide [1] provides a starting point for rational selectivity engineering.

High-Purity Building Block for PROTAC Scale-Up

Laboratories scaling PROTAC synthesis from milligrams to grams benefit from the 99.30% purity specification offered by MedChemExpress , which reduces the burden of post‑synthesis purification and improves batch‑to‑batch consistency relative to lower‑purity alternatives (95–98.58%) .

Application
Selection Property
Validation Focus
Aromatase inhibitor SAR studies
Unsubstituted baseline scaffold
Potency attribution to 3-position modifications
PROTAC degrader synthesis
Primary aniline conjugation handle
Linker attachment and degrader integrity
CYP19/CYP11A1 selectivity engineering
Desmolase inhibition baseline
Selectivity ratio validation
PROTAC scale-up synthesis
High-purity CRBN ligand
Batch consistency and reduced purification burden

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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